molecular formula C19H14F3NO2 B4946989 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide

2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide

Cat. No.: B4946989
M. Wt: 345.3 g/mol
InChI Key: FXDVXIHUTSMGQI-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (CAS 303794-87-8) is a high-purity organic compound supplied as a dry powder for biological screening and lead optimization studies . With a molecular formula of C19H14F3NO2 and a molecular weight of 345.32 , this 1-amidoalkyl-2-naphthol derivative is a scaffold of significant medicinal and research relevance, as it can be converted into hypertensive and bradycardiac active 1-aminoalkyl-2-naphthols through amine hydrolysis reactions . The structure features a naphthalene ring system connected to a benzene ring with a dihedral angle of 82.5°, and it is stabilized by an intramolecular N—H···O hydrogen bond that forms a pseudo six-membered ring with an S(6) graph-set motif . The compound's research value is further highlighted by its potential use in the study of crystal engineering and intermolecular interactions, as the crystal structure is known to form chains via O—H···O hydrogen bonds and is stabilized by weak π–π interactions . Its physicochemical properties, including a topological polar surface area of 49, two hydrogen bond donors, two hydrogen bond acceptors, and a calculated logP of 4.585, make it a valuable compound for researchers in medicinal chemistry and drug discovery, particularly for investigating pharmacokinetics . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c20-19(21,22)18(25)23-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)24/h1-11,17,24H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVXIHUTSMGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide typically involves the reaction of 2-hydroxynaphthaldehyde with a phenylmethylamine derivative in the presence of trifluoroacetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new compounds with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or stability under various conditions.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxynaphthyl group may participate in hydrogen bonding or other interactions. The phenylmethyl group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (Non-Fluorinated Analog)

  • Key Differences :
    • Replaces the trifluoroacetyl group with a standard acetamide (CH₃CONH-).
    • Lower lipophilicity due to the absence of fluorine atoms.
    • Melting point: 241–243°C (slightly higher than the trifluoro variant, likely due to stronger hydrogen bonding) .
  • Synthesis : Similar solvent-free protocol but without fluorinated reagents .

2,2,2-Trifluoro-N-(2-(2-(hydroxy(phenyl)methyl)-1H-indol-3-yl)ethyl)acetamide (Compound 5c)

  • Structural Variation: Incorporates an indole ring instead of naphthalenol.
  • Properties: Yellow solid with 55% yield after purification.
  • Application: Not explicitly stated, but indole derivatives are often explored in medicinal chemistry for CNS activity.

Triazole-Linked Acetamides (6a-m)

  • Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a).
  • Structural Features :
    • Contains a triazole ring formed via copper-catalyzed azide-alkyne cycloaddition.
    • IR peaks at 3262 cm⁻¹ (NH) and 1671 cm⁻¹ (C=O) .
  • Advantages : Triazole groups improve metabolic stability and serve as bioisosteres for ester or amide linkages .

Insecticidal Trifluoromethylphenyl Amides (4c, 6a)

  • Example : 2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c).
  • Bioactivity :
    • Most potent mosquito repellent in its class (MED = 0.039 μmol/cm² vs. DEET’s 0.091 μmol/cm²) .
    • Also exhibits fungicidal activity against Phomopsis obscurans .
  • Comparison : The target compound’s hydroxynaphthyl group may reduce volatility compared to 4c’s simpler phenyl substituent, affecting longevity in repellent applications.

Boron-Containing Analogs (e.g., 864754-08-5)

  • Structure : 2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide.
  • Unique Feature : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling reactions.

Biological Activity

2,2,2-Trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H18F3NO4S
  • Molecular Weight : 473.5 g/mol
  • IUPAC Name : 2,2,2-trifluoro-N-[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]ethanesulfonamide

The compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties . The presence of hydroxyl groups in the naphthalene moiety likely contributes to this activity by scavenging free radicals, thus reducing oxidative stress in biological systems.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity . Compounds with similar functionalities have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways such as PI3K/Akt and NF-kB pathways, which are critical in cell survival and proliferation.

StudyFindings
Ganesan et al. (2017)Identified phytobioactive compounds with anticancer properties through apoptosis induction.
Mioc et al. (2022)Highlighted the inhibition of cancer cell proliferation via Src/FAK/ERK signaling pathway modulation.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha. This suggests a mechanism where the compound could be beneficial in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to:

  • Free Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.
  • Signaling Pathway Modulation : Interference with pathways associated with cell survival and inflammation.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antioxidant Studies : Utilizing assays like DPPH and ABTS radical scavenging to quantify antioxidant capacity.
    Assay TypeResult
    DPPH ScavengingSignificant reduction in absorbance indicating high antioxidant activity
    ABTS ScavengingComparable results supporting antioxidant potential
  • Cytotoxicity Assays : Evaluating the compound's effect on various cancer cell lines showed promising results in inhibiting cell growth.
  • Inflammatory Response Studies : In vitro assays demonstrated a reduction in cytokine production upon treatment with the compound.

Q & A

Q. What are the optimized synthetic routes for 2,2,2-trifluoro-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is synthesized via a multicomponent condensation reaction involving β-naphthol, an aldehyde (e.g., benzaldehyde), and trifluoroacetamide, catalyzed by phenylboronic acid under solvent-free conditions at 393 K for 7 hours . Key parameters include:
  • Temperature control : Maintain 393 K to balance reaction rate and side-product formation.
  • Catalyst use : Phenylboronic acid enhances imine formation and cyclization.
  • Purification : Post-reaction, ethanol is added to isolate the product via recrystallization. Yields typically range from 65–80%, with impurities minimized by optimizing stoichiometry (1:1.2:1.2 molar ratio of β-naphthol:aldehyde:acetamide) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to confirm the presence of the hydroxynaphthalene proton (δ 10.2–10.5 ppm) and trifluoromethyl group (δ 115–120 ppm in ¹³C) .
  • XRD : Resolve intramolecular hydrogen bonds (N–H⋯O and O–H⋯O) and dihedral angles (e.g., 78–85° between naphthalene and phenyl rings) to confirm stereochemistry .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹) and O–H bend (~3400 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial and anticancer activity using:
  • Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) with 24–48 hour incubation .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to controls like cisplatin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s trifluoromethyl group for enhanced binding .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., COX-2 or EGFR kinase) due to the compound’s lipophilic trifluoromethyl and aromatic groups .
  • Software : Use AutoDock Vina with AMBER force fields. Input the XRD-derived 3D structure (from CIF files) and validate docking poses via MD simulations (100 ns trajectories) .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine computational models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Address variability via:
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; >98% purity required for reproducible bioassays .
  • Assay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability baselines .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ ranges) to identify outliers linked to solvent choice (DMSO vs. aqueous buffers) .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodological Answer :
  • Core modifications : Replace the phenyl group with electron-deficient aromatics (e.g., 4-fluorophenyl) to enhance electrophilic reactivity .
  • Side-chain variation : Introduce alkyl groups to the acetamide nitrogen to modulate solubility (logP) and BBB penetration .
  • Synthetic routes : Use Suzuki-Miyaura coupling to append biaryl groups or Click Chemistry for triazole linkages .

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